3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrimido[1,2-a][1,3,5]triazin-6-one core
Preparation Methods
One common synthetic route involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrimido[1,2-a][1,3,5]triazin-6-one core can interact with various biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include:
3’,5’-Bis(trifluoromethyl)acetophenone: Shares the trifluoromethyl group but differs in the core structure.
3-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used in different synthetic applications.
2’-(trifluoromethyl)propiophenone: Similar in having a trifluoromethyl group but with a different functional group arrangement.
The uniqueness of 3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23F3N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H23F3N4O2/c1-13-14(2)23-18-25(16-7-4-6-15(10-16)19(20,21)22)11-24(8-5-9-28-3)12-26(18)17(13)27/h4,6-7,10H,5,8-9,11-12H2,1-3H3 |
InChI Key |
CCIIUKUZTSMKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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